molecular formula C11H18N4O B8737151 2,6-Diamino-4-cyclohexylmethoxypyrimidine

2,6-Diamino-4-cyclohexylmethoxypyrimidine

Cat. No. B8737151
M. Wt: 222.29 g/mol
InChI Key: HFTATNPBYYGATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677345B1

Procedure details

2,6-Diamino-4-cyclohexylmethoxypyrimidine (0.28 g, 1.26 mmol) was dissolved in warm glacial acetic acid solution (30%, 10 ml). The solution was heated to 80° C. and sodium nitrite solution (0.12 g, 1.72 mmol in 5 ml of H2O) was added dropwise over 1 h, until and excess of oxidant, as indicated by starch iodide paper, was observed. The reaction mixture was allowed to cool to room temperature and the violet crystals were collected by filtration, and washed well with water. The title compound was purified by recrystallisation from ethanol (0.26 g, 83%), m.p. 254° C.; (Found: C, 52.73; H, 6.59; N, 27.56% C11H17N5O2 requires C, 52.59; H, 6.77; N, 27.89%); δH (200 MHz, d6-DMSO) 1.09-1.38 (5H, m, C6H11), 1.73-2.00 (6H, 5 m, C6H11), 4.39 (2H, d, OCH2, J=6.3 Hz), 7.86 (2H, br s, NH2), 8.08 (1H, br s, NH), 10.19 (1H, br s, NH); m/z (+EI) 251 (M+, 25%), 155 (M+-C7H13 , 100) , 138 (M+-C7H13O, 72) , 81 (9).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:5]=[C:4]([NH2:16])[N:3]=1.[N:17]([O-])=[O:18].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]([N:17]=[O:18])=[C:4]([NH2:16])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)OCC1CCCCC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the violet crystals were collected by filtration
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
The title compound was purified by recrystallisation from ethanol (0.26 g, 83%), m.p. 254° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)OCC1CCCCC1)N=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.